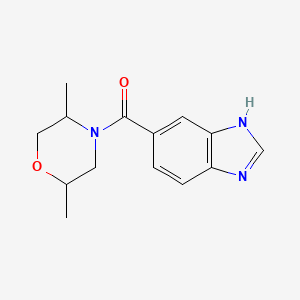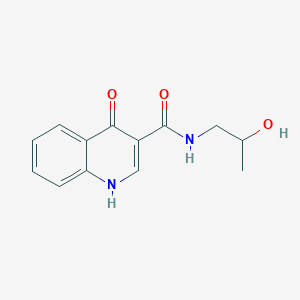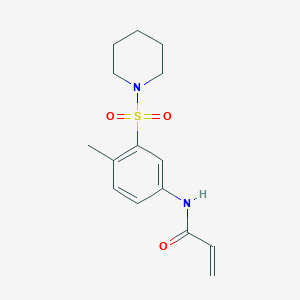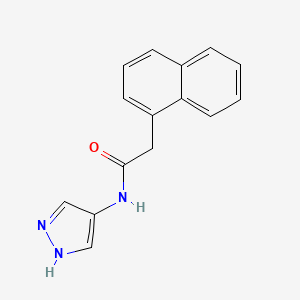
4-bromo-N-(1H-pyrazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1H-pyrazol-4-yl)benzamide is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its potential applications in scientific research due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Anticancer Properties: This compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neuroprotective Effects: this compound has been shown to protect neurons from oxidative stress and inflammation, which are involved in the development of neurological disorders.
3. Anti-inflammatory Properties: This compound can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-N-(1H-pyrazol-4-yl)benzamide has several advantages and limitations for lab experiments, including:
Advantages:
1. High Purity: The synthesis method of this compound produces a high-purity product, which is essential for scientific research.
2. Versatility: This compound has been used in various scientific research applications, making it a versatile tool for researchers.
Limitations:
1. Limited Solubility: this compound has limited solubility in water, which can make it challenging to work with in certain experiments.
2. Cost: The synthesis of this compound can be costly, which can limit its availability for some researchers.
Orientations Futures
There are several future directions for the research of 4-bromo-N-(1H-pyrazol-4-yl)benzamide, including:
1. Development of Novel Derivatives: Researchers can explore the synthesis of novel derivatives of this compound to investigate their potential applications in scientific research.
2. Mechanistic Studies: Further mechanistic studies can be conducted to investigate the precise molecular mechanisms of action of this compound.
3. Clinical Trials: Clinical trials can be conducted to investigate the potential therapeutic effects of this compound in humans.
Conclusion
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its unique chemical properties make it a versatile tool for researchers investigating various fields such as cancer research, neurological disorders, and inflammation. Further research is needed to explore the potential applications of this compound and its derivatives in scientific research.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1H-pyrazol-4-yl)benzamide involves the reaction of 4-bromoaniline with pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Applications De Recherche Scientifique
4-bromo-N-(1H-pyrazol-4-yl)benzamide has been used in various scientific research applications, including:
1. Cancer Research: Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis.
2. Neurological Disorders: this compound has also been found to have potential therapeutic effects in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Inflammation: This compound has anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-bromo-N-(1H-pyrazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-8-3-1-7(2-4-8)10(15)14-9-5-12-13-6-9/h1-6H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIOBCWVXDSHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CNN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7542024.png)

![1-[2-(Trifluoromethylsulfonyl)anilino]propan-2-ol](/img/structure/B7542036.png)


![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)





